molecular formula C17H16FN3O3 B2982890 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide CAS No. 1448036-11-0

1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Cat. No. B2982890
CAS RN: 1448036-11-0
M. Wt: 329.331
InChI Key: DFEOBYFZYJMSKD-UHFFFAOYSA-N
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Description

1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, also known as Compound A, is a synthetic molecule that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Synthesis and Receptor Binding Properties

The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, as part of a new series of 3-pyridyl ethers, shows potent and selective binding properties to the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The fluorine derivative of this series, noted for its competitive displacement of [3H]cytisine or [3H]epibatidine, showcases high in vitro binding affinity, leading to its potential as a positron emission tomography (PET) ligand for imaging central nAChRs. The synthesis involves no-carrier-added nucleophilic aromatic substitution by K[18F]F-K222 complex, indicating a sophisticated chemical engineering process aimed at high-efficiency labeling precursors and significant specificity in biological targeting (Doll et al., 1999).

Development of Met Kinase Inhibitors

In another related field, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. The strategic substitution at the pyridine 3-position and the pyridone 4-position has led to improved enzyme potency and aqueous solubility, respectively. This chemical framework, particularly analogues like BMS-777607, has shown complete tumor stasis in specific carcinoma models, emphasizing the compound's significance in oncology and its role in advancing cancer treatment modalities (Schroeder et al., 2009).

Affinity for Nicotinic Acetylcholine Receptors

The affinity of 3-(2(S)-Azetidinylmethoxy)pyridine derivatives, including those similar in structure to 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, for nicotinic acetylcholine receptors has been extensively studied. These derivatives, particularly those with substituents at specific positions on the pyridyl fragment, exhibit subnanomolar affinity for nAChRs, highlighting their potential as pharmacological probes or medications. The high affinity of these ligands for nAChRs, combined with their potential for development into radiohalogenated tracers, underscores their value in neurological research and their possible therapeutic applications (Koren et al., 1998).

properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-pyridin-3-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-14-5-1-2-6-15(14)24-11-16(22)21-9-12(10-21)17(23)20-13-4-3-7-19-8-13/h1-8,12H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEOBYFZYJMSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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